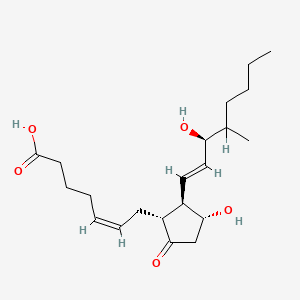

16-Methyl PGE2

描述

Context of Prostaglandin (B15479496) E2 (PGE2) and its Analogues in Biological Systems

Prostaglandins (B1171923) are a group of lipid compounds with hormone-like effects that are found in almost every tissue in humans and other animals. wikipedia.org They are derived from fatty acids and play a role in a variety of physiological functions, including inflammation, blood flow, and the formation of blood clots. wikipedia.org Prostaglandin E2 (PGE2), the most abundant prostaglandin in the body, is a key mediator in numerous physiological and pathological processes. wikipedia.org It is produced by nearly all cell types and its levels increase significantly in damaged tissue. nih.gov

PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. bioone.org This interaction triggers a variety of intracellular responses. physiology.org For instance, activation of EP2 and EP4 receptors stimulates the production of cyclic AMP (cAMP), while EP3 activation can inhibit it. physiology.org EP1 and EP3 activation can also lead to an increase in intracellular calcium. physiology.org The diverse expression patterns and signaling pathways of these receptors account for the wide-ranging and sometimes opposing effects of PGE2 in different tissues. bioone.org

However, the therapeutic and research applications of naturally occurring PGE2 are limited by its rapid breakdown in the body. nih.gov This has led to the development of synthetic analogues, such as 16-Methyl PGE2, which are designed to have enhanced stability and a prolonged duration of action. ontosight.airesearchgate.net These analogues are crucial tools for researchers seeking to understand and manipulate prostaglandin-mediated pathways.

Rationale for Academic Research on this compound

The primary impetus for academic research on this compound, also known as 16,16-dimethyl PGE2, stems from its enhanced stability compared to its natural counterpart. caymanchem.comstemcell.com The addition of two methyl groups at the 16-position makes it resistant to metabolic degradation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulting in a longer half-life in vivo. caymanchem.comstemcell.com This prolonged activity allows for more sustained and potent effects, making it an ideal candidate for investigating the long-term consequences of PGE2 signaling.

Furthermore, this compound acts as an agonist on most of the EP receptor subtypes, allowing researchers to explore the collective effects of activating these pathways. stemcell.comstemcell.com Its ability to mimic and amplify the actions of endogenous PGE2 provides a powerful tool to dissect the roles of this signaling molecule in various physiological and pathological conditions. ontosight.ai The compound's potential to protect the gastric mucosa, prevent ulceration, and influence hematopoietic stem cells has driven extensive investigation into its mechanisms of action. nih.gov

Overview of Key Research Domains for this compound

Academic inquiry into this compound spans several key research domains, primarily due to its diverse biological activities. These areas include:

Gastrointestinal Research: A significant body of research has focused on the cytoprotective effects of this compound on the gastric mucosa. nih.govnih.govebi.ac.uk Studies have explored its ability to prevent damage induced by various agents, including aspirin (B1665792) and bile salts. nih.govnih.gov Research also indicates that it can inhibit gastric acid secretion. tandfonline.com

Hematopoietic Stem Cell Research: this compound has been shown to regulate the homeostasis of hematopoietic stem cells (HSCs). medchemexpress.comtocris.com Research in this area investigates its ability to increase the number of HSCs and progenitor cells, as well as its interaction with the Wnt signaling pathway to promote HSC self-renewal. stemcell.comtocris.com

Bone Regeneration: The anabolic effects of prostaglandins on bone have led to research on this compound's potential role in bone healing. pnas.org Studies have examined its ability to stimulate bone formation and increase bone mass. pnas.orgnih.gov

Radioprotection: Investigations have explored the radioprotective effects of this compound, particularly its ability to protect hematopoietic stem and progenitor cells from radiation-induced damage and accelerate hematopoietic recovery. bioone.orgallenpress.com

Interactive Data Table: Key Research Findings on this compound

| Research Area | Key Findings |

| Gastrointestinal Protection | Demonstrates a cytoprotective effect on gastric cells. nih.gov Inhibits the development of duodenal adenocarcinoma in rats. aacrjournals.org Reduces aspirin-induced damage to gastric epithelial cells. bmj.com |

| Hematopoiesis | Increases the number of hematopoietic stem and progenitor cells. stemcell.comtocris.com Mediates the effects of Wnt signaling on hematopoietic stem cell self-renewal. stemcell.com |

| Bone Metabolism | Stimulates the differentiation of osteoblasts and osteoclasts. nih.gov Increases metaphyseal trabecular hard tissue mass. nih.gov |

| EP Receptor Interaction | Acts as an agonist on most EP receptor subtypes. stemcell.com The combination of EP3 and EP4 agonist activity provides significant radioprotection. bioone.org |

| Anti-secretory Effects | Inhibits gastric acid secretion in a dose-dependent manner. tandfonline.com |

Structure

3D Structure

属性

CAS 编号 |

39746-14-0 |

|---|---|

分子式 |

C21H34O5 |

分子量 |

366.5 g/mol |

IUPAC 名称 |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-15(2)18(22)13-12-17-16(19(23)14-20(17)24)10-7-5-6-8-11-21(25)26/h5,7,12-13,15-18,20,22,24H,3-4,6,8-11,14H2,1-2H3,(H,25,26)/b7-5-,13-12+/t15?,16-,17-,18-,20-/m1/s1 |

InChI 键 |

IMPVDANDCDGWFM-SLESNMHTSA-N |

SMILES |

CCCCC(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

手性 SMILES |

CCCCC(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

规范 SMILES |

CCCCC(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

同义词 |

16-methyl PGE2 16-methyl prostaglandin E2 |

产品来源 |

United States |

Synthetic Methodologies and Structure Activity Relationship Sar Studies of 16 Methyl Pge2

Historical Development of 16-Methyl PGE2 Synthesis

The journey to synthesize this compound is built upon the foundational work on prostaglandin (B15479496) synthesis pioneered by E.J. Corey in the late 1960s and early 1970s. libretexts.orgsynarchive.com Corey's development of a stereocontrolled total synthesis of natural prostaglandins (B1171923) like PGE2 and PGF2α was a watershed moment in organic chemistry. synarchive.com The core of this strategy involved the construction of a key bicyclic intermediate, now famously known as the "Corey lactone," which elegantly solved the problem of establishing the correct stereochemistry of the cyclopentane (B165970) ring. libretexts.orggoogle.com

This groundbreaking work laid the essential groundwork for creating a myriad of prostaglandin analogues. nih.gov The strategies developed by Corey, particularly the use of the Corey lactone, provided a versatile platform from which chemists could introduce modifications to the prostaglandin scaffold to enhance specific properties. google.comresearchgate.net The synthesis of 16-methylated prostaglandins emerged from the need to create analogues with increased potency and a longer duration of action by blocking metabolic inactivation at the C-15 hydroxyl group. The introduction of a methyl group at the adjacent C-16 position was found to sterically hinder the enzymatic oxidation of the C-15 alcohol, a primary route of deactivation for natural prostaglandins. nih.gov Early work on these analogues adapted Corey's established routes, modifying the synthesis of the lower side chain to incorporate the crucial methyl group.

Modern Synthetic Approaches to this compound

Building on the historical foundations, modern synthetic approaches have been refined to afford this compound and its derivatives with high efficiency and stereocontrol. These methods often remain rooted in the convergent strategies established by Corey but incorporate new reagents and techniques.

Total Synthesis Strategies

The total synthesis of 16-methylated PGE2 analogues typically follows a convergent approach where the cyclopentanone (B42830) core (or a precursor) and the two side chains are synthesized separately and then coupled. The Corey lactone remains a common starting point for the synthesis of the cyclopentane core and the upper (alpha) side chain. google.com The synthesis of the lower (omega) side chain, containing the 16-methyl group, is a critical component.

A general approach involves:

Preparation of the Corey Aldehyde: The Corey lactone is chemically modified to produce the corresponding aldehyde, which is the key intermediate for attaching the lower side chain. google.com

Synthesis of the ω-Side Chain Phosphonate (B1237965): A phosphonate reagent containing the 16-methylated carbon skeleton is prepared. This is often achieved by starting with a chiral precursor to set the stereochemistry of the methyl group.

Horner-Wadsworth-Emmons Reaction: The Corey aldehyde is reacted with the lithiated phosphonate of the ω-side chain to form an enone intermediate. This reaction stereoselectively forms the C13-C14 trans double bond.

Reduction and Deprotection: The C-15 ketone is stereoselectively reduced to the required (S)-alcohol. Subsequent deprotection steps of the various protecting groups yield the final 16-methylated PGF2α analogue.

Oxidation to PGE2 Analogue: The C-9 hydroxyl group of the PGF2α analogue is selectively oxidized to a ketone to furnish the desired this compound analogue.

This modular strategy allows for variations in the omega chain, enabling the synthesis of a wide array of analogues. researchgate.net

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry at multiple chiral centers is paramount in prostaglandin synthesis. For this compound, this includes the stereocenters on the cyclopentane ring and at C-15 and C-16 on the lower side chain. The stereochemistry of the cyclopentane core is typically established from the chiral Corey lactone. google.com

Controlling the stereochemistry at C-16 is a key challenge. One effective approach involves using an oxazolidinone auxiliary to direct the stereoselective methylation of the ω-side chain precursor. acs.org This method allows for the installation of the methyl group with high diastereoselectivity. acs.org

The stereochemistry of the C-15 hydroxyl group is also critical for biological activity. This is often controlled through a diastereoselective reduction of the C-15 ketone precursor. Reagents such as oxazaborolidine-catalyzed catecholborane have been successfully employed to achieve high selectivity for the desired (15S)-alcohol. acs.org The choice of reducing agent and reaction conditions is crucial to obtaining the natural configuration.

Synthesis of Methyl Esters and Other Derivatizations

The carboxylic acid moiety of this compound is often esterified to improve its pharmacokinetic properties, with the methyl ester being a common derivative. ontosight.ai The synthesis of this compound methyl ester is typically achieved through standard esterification procedures, such as reacting the carboxylic acid with diazomethane (B1218177) or with methanol (B129727) under acidic conditions.

The synthesis of 16,16-dimethylprostaglandin E2 methyl ester involves a multi-step process that begins with the creation of the prostaglandin E2 skeleton, followed by the introduction of the two methyl groups at the C-16 position and the final esterification at C-1. ontosight.ai This modification enhances the compound's lipid solubility and stability. ontosight.ai Other derivatizations, such as the synthesis of 16(S)-methyl-20-methoxy-PGE2, have also been reported, demonstrating the versatility of the synthetic platforms to introduce further modifications on the side chains. nih.gov

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are driven by the desire to further refine its biological activity profile, enhancing therapeutic efficacy while minimizing side effects.

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound structure influence its biological effects. These studies have shown that both the configuration at C-15 and C-16 are critical for biological activity. nih.gov

Key findings from SAR studies include:

Stereochemistry at C-16: The absolute configuration of the methyl group at C-16 has a significant impact on biological activity. For example, in studies of 16-methoxy-16-methyl prostaglandin analogues, the C-16 configuration was found to be a critical determinant of their antisecretory and other effects. nih.gov

Substitution at C-16: Besides a single methyl group, other modifications at this position have been explored. The synthesis of 16,16-dimethyl PGE2 created a highly potent analogue due to its increased resistance to metabolic degradation. nih.govnih.gov Introducing both a methyl and a methoxy (B1213986) group at C-16 has been shown to markedly increase the ratio of desired therapeutic action to side effects. nih.gov

Omega-Chain Modifications: The introduction of aromatic rings, such as a phenoxy group, into the omega chain has been explored to create analogues like 16-phenoxy-tetranor PGE2, which can alter the receptor binding profile and metabolic stability. caymanchem.com

Comparison of Analogues: Studies comparing (15S)-15-methyl and 16,16-dimethyl analogues of PGE2 found that both were significantly more active than the parent PGE2 in certain biological assays. tamu.edu

These SAR studies provide a rational basis for the design of new prostaglandin analogues with improved therapeutic profiles.

Table 1: Comparison of Biological Potency of Selected PGE2 Analogues This table is for illustrative purposes and synthesizes data from multiple studies. Direct comparison of absolute values across different studies may not be appropriate.

| Compound | Modification | Relative Potency (Example Activity) | Reference |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | Natural Compound | Baseline | tamu.edu |

| (15S)-15-Methyl PGE2 | Methyl group at C-15 | ~40-100x PGE2 (Antisecretory) | tamu.edu |

| 16,16-Dimethyl PGE2 | Two methyl groups at C-16 | ~40-100x PGE2 (Antisecretory) | nih.govtamu.edu |

| 16(R)-methoxy-16-methyl PGE1 (Mexiprostil) | Methoxy and methyl groups at C-16 (PGE1 backbone) | Markedly increased ratio of antisecretory to diarrheogenic action | nih.gov |

Impact of Structural Modifications on Biological Activity (e.g., 9-deoxy-9-methylene, 16-methoxy-16-methyl)

The therapeutic utility of natural prostaglandins is often limited by their rapid metabolism, chemical instability, and lack of target selectivity. capes.gov.br Consequently, extensive research has focused on creating synthetic analogs with improved pharmacological profiles. Structural modifications to the prostaglandin E2 (PGE2) scaffold, particularly at the C-9 and C-16 positions, have yielded compounds with enhanced stability, potency, and altered biological activity. These changes are primarily aimed at blocking the action of degrading enzymes, such as 15-hydroxyprostaglandin dehydrogenase, thereby extending the compound's half-life and increasing its effects. capes.gov.broup.comlipidbank.jp

9-deoxy-9-methylene Modification

A significant modification involves the replacement of the C-9 keto-group of the cyclopentane ring with a methylene (B1212753) group (=CH₂), creating 9-deoxy-9-methylene PGE2. This compound is a stable, isosteric analog of PGE2. biomol.comcaymanchem.com This structural change allows the molecule to retain the essential biological activity profile of the parent PGE2 but often with a reduction in side effects. caymanchem.commedchemexpress.commedchemexpress.com

Research findings indicate that 9-deoxy-9-methylene PGE2 demonstrates comparable potency to natural PGE2 in several biological assays. For instance, in rats, it is equipotent to PGE2 in its ability to decrease blood pressure. biomol.comcaymanchem.commedchemexpress.com Furthermore, it stimulates smooth muscle in the gerbil colon and primate uterus with the same potency as PGE2. biomol.comcaymanchem.commedchemexpress.commedchemexpress.com Combining the 9-deoxy-9-methylene feature with modifications at the C-16 position, such as in 9-deoxy-9-methylene-16,16-dimethyl PGE2 (Meteneprost), results in a potent analog with an extended in vivo half-life. caymanchem.com

Table 1: Biological Activity Profile of 9-deoxy-9-methylene PGE2 Analogs

| Compound | Key Structural Modification(s) | Observed Biological Activity | Potency Relative to PGE2 |

| 9-deoxy-9-methylene PGE2 | Replacement of C-9 keto with a methylene group. biomol.comcaymanchem.com | Stable isosteric analog of PGE2; reduces blood pressure; stimulates uterine and colon smooth muscle. biomol.comcaymanchem.commedchemexpress.com | Equipotent in lowering blood pressure and stimulating smooth muscle. biomol.comcaymanchem.commedchemexpress.com |

| 9-deoxy-9-methylene-16,16-dimethyl PGE2 (Meteneprost) | C-9 keto replaced with methylene; two methyl groups added at C-16. caymanchem.com | Potent PGE2 analog with an extended half-life in vivo. caymanchem.com | Potent activity for pregnancy termination in monkeys. caymanchem.com |

16-methoxy-16-methyl Modification

The introduction of substituents on the lower side chain, particularly at the C-16 position, is a well-established strategy to prevent metabolic deactivation. The synthesis of analogs with both a methyl and a methoxy group at C-16 has been a subject of structure-activity relationship (SAR) studies. nih.gov These modifications are designed to enhance both the stability and potency of the compound compared to natural PGE2. ontosight.ai

Studies on 16-methoxy-16-methyl PGE2 analogs have shown that these modifications can significantly alter the therapeutic index. nih.gov A key finding is that the introduction of methyl and methoxy groups at the C-16 position markedly increases the ratio of gastric antisecretory activity to diarrheogenic action, a common side effect of prostaglandins. nih.gov The stereochemistry at both the C-15 and C-16 positions is critical, as different diastereoisomers exhibit distinct biological activities. nih.gov This highlights the importance of precise stereochemical control during synthesis to optimize the desired pharmacological effects, such as exploring protective effects on the gastrointestinal mucosa. nih.govontosight.ai Other related modifications, such as in 16(S)-methyl-20-methoxy-PGE2, have been investigated for potent oral bronchodilator activity. semanticscholar.orgjst.go.jp

Table 2: Impact of C-16 Substitutions on PGE2 Activity

| Compound / Modification | Key Structural Feature | Primary Biological Effect Noted |

| 16,16-dimethyl PGE2 | Addition of two methyl groups at C-16. tocris.com | Potent inhibitor of gastric acid secretion and ulcer formation. caymanchem.com Acts as an agonist on EP receptors. stemcell.com |

| 16-methoxy-16-methyl PGE2 | Addition of a methyl and a methoxy group at C-16. nih.govontosight.ai | Markedly increases the ratio of antisecretory to diarrheogenic action. nih.gov |

| 16-methylene-PGE2 methyl ester | Replacement of a C-16 hydrogen with a methylene group. oup.com | Possesses higher biological activity than natural PGs with fewer side effects. oup.com |

Molecular and Cellular Mechanisms of Action of 16 Methyl Pge2

Prostanoid EP Receptor Interactions

Prostaglandin (B15479496) E2 (PGE2) and its analogs mediate their effects through a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. plos.orgbio-rad.comallenpress.com These receptors are distributed in various tissues and, upon activation, couple to different intracellular signaling pathways. allenpress.comaai.org

16-Methyl PGE2 is a potent but non-selective agonist that interacts with most of the EP receptor subtypes. sigmaaldrich.comnih.gov Specifically, it demonstrates agonist activity at the EP2, EP3, and EP4 receptors. allenpress.combioone.org However, its affinity for the EP1 receptor is significantly lower, with a Ki greater than 10,000 nM, effectively ruling out a significant role for EP1 in many of its actions. allenpress.combioone.org

The activation of these receptors by this compound initiates distinct downstream signaling events. EP2 and EP4 receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). plos.orgbio-rad.comaai.orgpnas.org In contrast, the EP3 receptor has multiple splice variants that can couple to different G-proteins, leading to either an increase or a decrease in cAMP levels. plos.orgaai.org The EP1 receptor is primarily coupled to Gq, and its activation leads to an increase in intracellular calcium. plos.orgthno.org

The interaction of this compound with EP receptors is characterized by its binding affinity and selectivity. While it is a broad agonist, its affinity for the different EP receptor subtypes varies. The dissociation constant (Kd) for the activation of EP receptors by 16,16-dimethyl PGE2 is approximately 1 nM. stemcell.com

The selectivity profile of this compound distinguishes it from the endogenous PGE2. While PGE2 binds to all four EP receptors, this compound shows a clear preference for EP2, EP3, and EP4 over EP1. allenpress.combioone.org This difference in selectivity can lead to distinct biological outcomes compared to the parent compound.

| Agonist | Receptor Selectivity | Reference |

| This compound | EP2, EP3, EP4 | allenpress.combioone.org |

| Butaprost | EP2 | bioone.org |

| Sulprostone | EP3 | bioone.org |

| Rivenprost | EP4 | bioone.org |

Intracellular Signaling Cascades Activated by this compound

Upon binding to its receptors, this compound triggers a series of intracellular signaling events that ultimately mediate its cellular effects. These cascades involve the modulation of second messengers and the activation of various protein kinases.

A primary signaling pathway activated by this compound, particularly through its interaction with EP2 and EP4 receptors, is the cyclic AMP (cAMP) and protein kinase A (PKA) pathway. plos.orgbio-rad.comaai.orgpnas.orgstemcell.com Binding of this compound to these Gs-coupled receptors stimulates adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. bio-rad.comaai.org

The subsequent rise in intracellular cAMP levels leads to the activation of PKA. bio-rad.comtandfonline.com Activated PKA can then phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). tandfonline.comnih.gov This phosphorylation event can modulate gene expression and influence cellular processes such as proliferation and differentiation. nih.gov In some cell types, the activation of the cAMP/PKA pathway is a key mechanism through which this compound exerts its effects. stemcell.comphysiology.org

Emerging evidence indicates a significant interaction between PGE2 signaling and the Wnt/β-catenin pathway. stemcell.comashpublications.org this compound can modulate the Wnt signaling cascade, particularly at the level of β-catenin degradation. stemcell.com

This modulation is often mediated through the cAMP/PKA pathway. stemcell.com PKA can phosphorylate and inactivate glycogen (B147801) synthase kinase-3β (GSK-3β), a key component of the β-catenin destruction complex. ashpublications.org Inactivation of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, where it can act as a transcriptional co-activator to regulate the expression of Wnt target genes. ashpublications.org This crosstalk between the PGE2 and Wnt pathways plays a crucial role in processes like stem cell regulation and tissue regeneration. stemcell.com

In addition to the cAMP/PKA and Wnt/β-catenin pathways, this compound can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. oup.com This activation can occur through various mechanisms, including the transactivation of growth factor receptors like the epidermal growth factor receptor (EGFR). nih.gov

PGE2, acting through its receptors, can lead to the activation of c-Src, which in turn can phosphorylate and activate EGFR. nih.gov This initiates a downstream cascade involving Ras, Raf, MEK, and finally ERK. nih.gov The activation of the MAPK/ERK pathway is often associated with cellular proliferation and survival. oup.com In some contexts, PGE2 can also activate the p38 MAPK pathway. frontiersin.org

PI3-K/Akt Signaling Pathway Involvement

The phosphatidylinositol 3-kinase (PI3-K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, and evidence suggests its intricate involvement in the mechanisms of action of this compound and its parent compound, PGE2.

Studies have demonstrated that PGE2 can activate the PI3-K/Akt pathway. nih.gov This activation is implicated in various cellular responses, including proliferation and gene expression. For instance, in primary mouse keratinocytes, the activation of Akt, a key downstream effector of PI3-K, is involved in PGE2-induced expression of cyclin D1 and vascular endothelial growth factor (VEGF). nih.gov The inhibition of the PI3-K/Akt pathway with wortmannin (B1684655) has been shown to attenuate these effects, highlighting the pathway's significance. nih.gov

Furthermore, research on hematopoietic stem cells (HSCs) suggests that the EP3 receptor, which 16,16-dimethyl PGE2 (dmPGE2) interacts with, signals primarily through a PI3K/Akt pathway initiated by the activation of Ras/Rho GTPases. allenpress.com This signaling is thought to contribute to the radioprotective effects of dmPGE2. allenpress.com In the context of cancer cell signaling, the pro-proliferative effects of PGE2, often mediated through the EP4 receptor, are associated with the cAMP/PKA/PI3K-Akt signaling pathway. frontiersin.org The EP2 receptor has also been recognized to regulate PI3K–Akt signaling, which is particularly important for cell proliferation and migration. emory.edu

The interplay between PGE2 and the PI3-K/Akt pathway is further supported by findings that PGE2-induced c-Fos expression, a component of the AP-1 transcription factor, is mediated through PKA and PI3K activation. nih.gov Additionally, PGE2 enhances Wnt signaling by suppressing glycogen synthase kinase (GSK) 3β through the activation of phosphoinositide 3-kinase and Akt. medicinacomplementar.com.br

Nuclear Factor-κB (NF-κB) Pathway Modulation

The Nuclear Factor-kappaB (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its modulation by prostaglandins (B1171923) like this compound is a significant aspect of their biological activity.

PGE2 has been shown to modulate NF-κB activity in various cell types. In murine keratinocytes, PGE2 increased the binding of NF-κB to the promoter regions of cell growth regulatory genes, such as cyclin D1 and vascular endothelial growth factor (VEGF), leading to their induced expression. nih.gov This effect was attenuated by inhibitors of the EGFR, ERK1/2, and PI3-K pathways, suggesting a complex signaling network upstream of NF-κB activation. nih.gov

The relationship between PGE2 and NF-κB can also be inhibitory. For instance, some studies indicate that PGE2 can inhibit NF-κB activation. aai.org This dual role—both activating and inhibiting—suggests that the effect of PGE2 on the NF-κB pathway is context-dependent, likely varying with cell type, the specific EP receptor subtype involved, and the surrounding molecular environment.

In the context of inflammation, NF-κB is a key player. The COX-2/PGE2 signaling pathway is known to promote NF-κB activation, which in turn facilitates the inflammatory response to viral infections. researchgate.net However, compounds that suppress NF-κB activation can also reduce the production of inflammatory mediators like PGE2. medchemexpress.com This highlights a feedback loop where NF-κB can influence PGE2 levels, and PGE2 can, in turn, modulate NF-κB activity.

The EP4 receptor, which is commonly upregulated in cancer, supports cell proliferation, migration, invasion, and metastasis through the activation of multiple signaling pathways, including NF-κB. frontiersin.org This indicates that the pro-tumorigenic effects of PGE2 can be mediated, at least in part, through the modulation of the NF-κB pathway.

Calcium Mobilization and Phosphoinositide Hydrolysis

The mobilization of intracellular calcium ([Ca2+]i) and the hydrolysis of phosphoinositides are fundamental signaling mechanisms that are also influenced by prostaglandins, including analogs like this compound.

The binding of PGE2 to its receptors, particularly the EP1 and EP3 subtypes, can initiate a cascade of events leading to increased intracellular calcium levels. thno.orgnih.gov The EP1 receptor is coupled to Gq proteins, which activate phospholipase C (PLC). thno.org PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. The EP3 receptor, while primarily coupled to Gi to inhibit cAMP production, can also couple to Gq and increase intracellular calcium. aai.orgthno.org

Studies in bovine adrenal chromaffin cells have demonstrated that PGE2 stimulates phosphoinositide metabolism, which is accompanied by an increase in intracellular free Ca2+ concentration. nih.gov This PGE2-induced calcium signal involves both the release of calcium from intracellular stores and the entry of extracellular calcium. nih.gov The mechanism of calcium entry appears to be distinct from that triggered by other stimulants like nicotine (B1678760) or histamine (B1213489). nih.gov

The functional consequence of this signaling pathway is evident in various physiological processes. For example, in cardiac fibroblasts, PGE2 acting through the EP1 receptor can increase cell proliferation, an effect that involves the p42/44 MAP kinase pathway and the PI3 kinase pathway, both of which can be influenced by calcium signaling. mdpi.com

Regulation of Gene Expression by this compound

The biological effects of this compound are ultimately executed through the modulation of gene expression, leading to changes in cellular function. This regulation occurs through complex transcriptional control mechanisms and the targeted modulation of specific genes.

Transcriptional Control Mechanisms

The regulation of gene expression by this compound and its parent compound, PGE2, involves a variety of transcriptional control mechanisms. A key mechanism is the activation of specific transcription factors that bind to regulatory regions of DNA to either enhance or suppress gene transcription.

One of the well-documented pathways involves the activation of the cAMP response element-binding protein (CREB). PGE2, acting through its EP2 and EP4 receptors, increases intracellular cAMP levels, which in turn activates protein kinase A (PKA). nih.govfrontiersin.org PKA then phosphorylates CREB, enabling it to bind to cAMP response elements (CREs) in the promoters of target genes and initiate transcription. nih.gov

Another critical set of transcription factors modulated by PGE2 are those in the activator protein-1 (AP-1) family, which includes proteins like c-Fos and c-Jun. nih.gov PGE2 can induce the expression and activation of these factors, often through the MAPK signaling cascades (ERK, JNK, p38). nih.govnih.gov The activated AP-1 complexes then bind to their specific DNA recognition sites to regulate the expression of genes involved in cell proliferation and other processes. nih.gov

Furthermore, PGE2 can influence gene expression through epigenetic modifications. Studies have shown that PGE2 can increase global and gene-specific DNA methylation in fibroblasts by increasing the expression of DNA methyltransferase (DNMT) 3a. nih.govumich.edu This is achieved through the EP2 receptor, cAMP, and the transcription factors Sp1 and Sp3. nih.gov Epigenetic changes, such as histone modifications, have also been implicated in PGE2-mediated regulation of gene expression in hematopoietic stem cells. researchgate.netnih.gov

Modulation of Specific Gene Targets (e.g., cyclin D1, vascular endothelial growth factor)

The transcriptional control mechanisms activated by this compound and PGE2 converge on the regulation of specific gene targets that are critical for various cellular functions, most notably cell proliferation and angiogenesis.

Cyclin D1: This protein is a key regulator of the cell cycle, promoting the transition from the G1 to the S phase. Multiple studies have shown that PGE2 and its analogs can induce the expression of cyclin D1. nih.govnih.gov In colon cancer cells, 16,16-dimethyl PGE2 has been shown to strongly increase the expression of cyclin D1. nih.gov This induction is often mediated by the activation of signaling pathways such as the β-catenin/T-cell factor pathway and the PI3-K/Akt pathway. nih.govnih.gov The promoter region of the cyclin D1 gene contains binding sites for transcription factors like CREB, AP-1, and NF-κB, all of which can be activated by PGE2 signaling. nih.gov

Vascular Endothelial Growth Factor (VEGF): VEGF is a potent signaling protein that promotes the growth of new blood vessels (angiogenesis). PGE2 has been consistently shown to increase the expression of VEGF in various cell types, including keratinocytes and colon cancer cells. nih.govnih.gov Similar to cyclin D1, the induction of VEGF by PGE2 is mediated by the activation of transcription factors such as CREB, AP-1, and NF-κB, which bind to the VEGF gene promoter. nih.gov This effect is crucial for tumor growth, as increased angiogenesis provides tumors with the necessary nutrients and oxygen to expand.

The table below summarizes the modulation of these specific gene targets by PGE2 and its analogs.

| Gene Target | Modulatory Effect by PGE2/Analogs | Key Mediating Pathways/Transcription Factors | Cellular Consequence |

| Cyclin D1 | Upregulation/Increased Expression nih.govnih.gov | β-catenin/T-cell factor nih.gov, PI3-K/Akt nih.gov, CREB nih.gov, AP-1 nih.gov, NF-κB nih.gov | Promotion of Cell Cycle Progression and Proliferation |

| VEGF | Upregulation/Increased Expression nih.govnih.gov | β-catenin/T-cell factor nih.gov, PI3-K/Akt nih.gov, CREB nih.gov, AP-1 nih.gov, NF-κB nih.gov | Stimulation of Angiogenesis |

Preclinical Biological Roles and Physiological Effects of 16 Methyl Pge2

Gastrointestinal System Research

Mucosal Protective Mechanisms in Experimental Models

16-Methyl PGE2, specifically its dimethylated form 16,16-dimethyl PGE2, has demonstrated significant cytoprotective properties in the gastric mucosa. ebi.ac.uk In rat models, it has been shown to prevent the formation of ulcers induced by various methods. ebi.ac.uk The protective mechanism appears to be multifactorial. One key aspect is the stimulation of gastric juice and an increase in mucus thickness. ebi.ac.uk Studies in rats revealed that 16,16-dimethyl-PGE2 significantly increased the volume of gastric juice and the thickness of the mucus gel layer. ebi.ac.uk This protective action was found to be dependent on the presence of both gastric juice and the mucus layer. ebi.ac.uk

Furthermore, research suggests that this compound enhances the integrity of the gastric mucosal barrier. While it was initially thought to damage the barrier, studies in dogs with Heidenhain pouches showed that 16,16-dimethyl PGE2 does not, in fact, damage the gastric mucosal barrier but rather stimulates the secretion of fluid containing sodium and chloride. nih.gov This is in contrast to known barrier breakers like ethanol, which increase the permeability of the mucosa to hydrogen ions. nih.gov While 16,16-dimethyl PGE2 did increase the flux of sodium and chloride, it did not increase the flux of hydrogen ions, indicating it does not disrupt the primary barrier function against acid. nih.gov

The cytoprotective effects of prostaglandins (B1171923) like this compound are also linked to their ability to modulate inflammatory responses and enhance the resistance of epithelial cells to damage. physiology.org Prostaglandins can inhibit the release of inflammatory mediators from mast cells, macrophages, and neutrophils, several of which are known to increase the stomach's susceptibility to injury. physiology.org In cell culture models, direct application of prostaglandins to epithelial cells increased their resistance to damage from agents like NSAIDs and ethanol. physiology.org

| Experimental Model | Key Findings |

| Rat models of gastric ulcers (Shay, steroid-induced) | 16,16-dimethyl PGE2 prevented ulcer formation. ebi.ac.uk |

| Rat models with ethanol-induced mucosal damage | Protection by 16,16-dimethyl-PGE2 was dependent on the presence of gastric juice and the mucus gel layer. ebi.ac.uk |

| Canine Heidenhain pouch model | 16,16-dimethyl PGE2 did not damage the gastric mucosal barrier but stimulated fluid secretion. nih.gov |

| Epithelial cell culture | Direct application of prostaglandins increased cell resistance to damage. physiology.org |

Regulation of Gastric Acid Secretion in Animal Studies

This compound and its analogs are potent inhibitors of gastric acid secretion in various animal models. In dogs with chambered stomachs, topical application of 16,16-dimethyl PGE2 directly to the gastric mucosa prevented histamine-stimulated acid secretion. nih.gov This effect was localized, as the control chamber showed no inhibition, suggesting a direct action on the secretory cells rather than a systemic effect. nih.govnih.gov The reduction in acid output was substantial and occurred alongside an increase in mucosal blood flow. nih.gov

The mechanism of this inhibition is complex and appears to involve different prostaglandin (B15479496) E (EP) receptor subtypes. Studies in rats suggest that PGE2 has a dual effect on acid secretion: inhibition mediated by EP3 receptors and stimulation through EP4 receptors. physiology.org The inhibitory effect, mimicked by the EP1/EP3 agonist sulprostone, appears to be the dominant action in suppressing histamine- and pentagastrin-stimulated acid secretion. physiology.org The stimulatory effect, on the other hand, is thought to be mediated by the release of endogenous histamine (B1213489) from enterochromaffin-like (ECL) cells via EP4 receptors. physiology.org

In dogs, intragastric administration of 16,16-dimethyl PGE2 was found to be more effective at inhibiting meal-stimulated gastric acid secretion than intraduodenal administration. nih.gov This further supports the concept of a local action on the gastric mucosa.

| Animal Model | Stimulus for Acid Secretion | Effect of this compound Analog | Proposed Mechanism |

| Dogs (chambered stomach) | Histamine | Inhibition of acid secretion nih.govnih.gov | Direct action on secretory cells, local vasodilation nih.govnih.gov |

| Rats | Histamine, Pentagastrin | Dose-dependent suppression physiology.org | Inhibition via EP3 receptors, stimulation via EP4 receptors physiology.org |

| Dogs (Heidenhain pouch) | Meal | Significant inhibition nih.gov | Local action on the gastric mucosa nih.gov |

Effects on Intestinal Epithelial Homeostasis and Proliferation in Preclinical Models

In the intestine, this compound plays a crucial role in maintaining epithelial homeostasis and promoting repair following injury. Under normal conditions, PGE2 signaling is essential for the proliferation of intestinal stem cells. thno.org In the face of injury, elevated local concentrations of PGE2 can induce the differentiation of intestinal epithelial stem cells into a specialized cell type known as wound-associated epithelial (WAE) cells. embopress.org These WAE cells then migrate to cover and seal the wound, re-establishing the epithelial barrier. embopress.org

This process is mediated through the EP4 receptor on intestinal epithelial cells. embopress.org In vitro studies using primary intestinal epithelial cell cultures have shown that PGE2, acting through the EP4 receptor, can directly induce the formation of WAE cells. embopress.org This differentiation pathway appears to suppress the normal differentiation of epithelial progenitors into enterocytes. embopress.org

Furthermore, 16,16-dimethyl PGE2 has been shown to have a radioprotective effect on intestinal stem cells. In mice, administration of this compound before whole-body irradiation increased the survival of intestinal stem cells, as measured by their ability to form colonies of regenerating epithelium. nih.gov This protective effect was time- and dose-dependent, with the maximum protection observed when the drug was given one hour before irradiation. nih.gov In a mouse model of colitis, 16,16-dimethyl PGE2 was able to rescue the disease phenotype and restore epithelial proliferation and structure. medchemexpress.com

Influence on Duodenal Secretory Responses in Experimental Systems

In the duodenum, this compound has been shown to stimulate bicarbonate secretion, a key component of the mucosal defense against gastric acid. In isolated duodenal mucosa from both wild-type and carbonic anhydrase II-deficient mice, 16,16-dimethyl-PGE2 elicited a robust secretory response. researchgate.net This suggests that the mechanism of action is independent of carbonic anhydrase II.

The signaling pathways involved in PGE2-mediated duodenal bicarbonate secretion are complex and not fully understood. While it is known that PGE2 can increase intracellular cAMP levels, experimental data suggests that other pathways are also involved. physiology.org Research in murine duodenal mucosa has indicated that PGE2 stimulates bicarbonate secretion via cAMP-, Ca2+-, and PI3K-dependent signaling pathways. physiology.org Application of PGE2 was found to rapidly and concentration-dependently increase the activity of PI3K and the phosphorylation of its downstream effector, Akt, in the duodenal mucosa. physiology.org

Hematopoietic System and Stem Cell Biology Research

Regulation of Hematopoietic Stem Cell (HSC) and Progenitor Cell (HSPC) Homeostasis

This compound has emerged as a critical regulator of hematopoietic stem cell (HSC) and hematopoietic stem and progenitor cell (HSPC) homeostasis. In zebrafish models, chemicals that enhance the synthesis of prostaglandin E2 (PGE2) were found to increase the number of HSCs, while those that block its synthesis led to a decrease. researchgate.net A stable derivative of PGE2 was also shown to improve kidney marrow recovery after irradiation injury in adult zebrafish. researchgate.net

In murine models, ex vivo exposure to a stabilized form of PGE2 enhanced the frequency of long-term repopulating HSCs in the bone marrow after transplantation. researchgate.net This suggests a conserved role for PGE2 in regulating vertebrate HSC homeostasis. researchgate.net The mechanism appears to involve the enhancement of HSC homing, survival, and proliferation. ashpublications.orgnih.gov PGE2 has been shown to upregulate the expression of the chemokine receptor CXCR4, which is implicated in HSC homing. nih.gov

The effects of PGE2 on HSPCs are mediated, at least in part, through the EP4 receptor. ashpublications.org Knockdown of the EP4 receptor in HSPCs reduced their long-term reconstitution capacity, while an EP4-selective agonist enhanced it. ashpublications.org PGE2 signaling via EP4 can also indirectly regulate HSPC activity by activating niche cells in the bone marrow to support HSPC proliferation. ashpublications.org Furthermore, there is evidence of crosstalk between the PGE2 and Wnt signaling pathways in the regulation of HSPC development and regeneration. ashpublications.org 16,16-dimethyl PGE2 is known to mediate the effects of WNT on zebrafish HSPC self-renewal. stemcell.com

| Organism/Model | Key Findings |

| Zebrafish | PGE2 synthesis is crucial for HSC formation; a stable PGE2 derivative improved marrow recovery after irradiation. researchgate.net |

| Murine bone marrow transplantation | Ex vivo treatment with stabilized PGE2 enhanced the frequency of long-term repopulating HSCs. researchgate.net |

| Murine and human HSPCs | PGE2 enhances homing, survival, and proliferation, partly by upregulating CXCR4. nih.gov |

| Murine HSPCs | The EP4 receptor is a key mediator of PGE2's effects on long-term reconstitution capacity. ashpublications.org |

Influence on HSC Self-Renewal and Expansion in Developmental Models (e.g., zebrafish)

The developmental stages of an organism provide a unique window into the fundamental processes governing hematopoietic stem cell (HSC) biology. The zebrafish model, in particular, has been instrumental in elucidating the role of this compound (a stable analog of PGE2) in HSC self-renewal and expansion.

Research has demonstrated that 16,16-dimethyl PGE2 can increase the number of hematopoietic stem and progenitor cells (HSPCs) within the aorta-gonad-mesonephros (AGM) region of zebrafish embryos. stemcell.com This region is a critical site for the emergence of definitive HSCs during embryonic development. The observed increase in HSPCs suggests that this compound plays a crucial role in promoting the self-renewal and expansion of this foundational cell population.

Further studies have indicated that the effects of this compound on HSC self-renewal in zebrafish are mediated through an interaction with the Wnt signaling pathway. stemcell.com The Wnt pathway is a highly conserved signaling cascade known for its pivotal role in embryonic development, cell fate determination, and stem cell maintenance. The interplay between this compound and Wnt signaling underscores the complexity of the regulatory networks that govern hematopoiesis.

Role in Bone Marrow and Hematopoietic Recovery in Animal Models

In preclinical animal models, this compound has demonstrated significant potential in promoting bone marrow and hematopoietic recovery, particularly in the context of radiation-induced injury. Administration of 16,16-dimethyl PGE2 (dmPGE2) has been shown to be an effective radioprotective countermeasure for hematopoietic acute radiation syndrome (H-ARS). bioone.org It achieves this by protecting hematopoietic stem and progenitor cells and accelerating the recovery of the hematopoietic system. bioone.org

Studies in mice have revealed that dmPGE2 protects HSCs from the detrimental effects of irradiation, including mitochondrial stress, DNA damage, apoptosis, and senescence. iu.edu This protective effect translates into an accelerated reconstitution and recovery of the hematopoietic system when used as a radioprotector. iu.edu Even when administered after radiation exposure as a radiomitigator, dmPGE2 enhances HSC survival and hematopoietic recovery. iu.edu

The combination of dmPGE2 with syngeneic bone marrow transplantation (BMT) has been shown to significantly improve the survival of mice subjected to supra-lethal total body irradiation (TBI) compared to either treatment alone. nih.govosti.gov For instance, after 14 Gy TBI, the 30-day survival rate for the combined treatment was 97%, compared to 69% for BMT alone and 63% for dmPGE2 alone. nih.govosti.gov

Interestingly, while BMT improved white blood cell recovery, nucleated cells per humerus, spleen weight, and spleen iron uptake (a measure of erythropoiesis) in the days following irradiation, dmPGE2 alone did not show a similar enhancement in these specific parameters within the same timeframe. nih.govosti.gov This suggests that the mechanisms of action for dmPGE2 and BMT in promoting recovery may differ in their kinetics and specific effects on hematopoietic lineages.

The radioprotective effects of dmPGE2 are mediated through the co-stimulation of the EP3 and EP4 receptors. bioone.org The combination of agonists for these two receptors has been found to be highly effective in accelerating the recovery of all peripheral blood cell counts. bioone.org This co-stimulation also protects total HSC and HPC populations, prevents their premature entry into the cell cycle, and mitigates radiation-induced upregulation of the proapoptotic death receptor Fas. bioone.org

Immunomodulation and Anti-inflammatory Research

This compound, as a stable analog of Prostaglandin E2 (PGE2), is a significant modulator of the immune system, exhibiting a complex and often dual role in inflammation. Its effects are mediated through its interaction with various immune cells and the regulation of inflammatory mediator production.

Modulation of Immune Cell Function (e.g., macrophages, lymphocytes, NK cells, T cells)

This compound exerts a wide range of effects on various immune cell populations:

Macrophages: PGE2 can influence macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. binasss.sa.cr This shift is crucial in the resolution of inflammation. PGE2 can also reduce the microbicidal capacity of macrophages. researchgate.net

Lymphocytes: PGE2 has complex effects on lymphocytes. It can suppress the activation and proliferation of T cells at high concentrations by inhibiting IL-2 production and responsiveness. nih.govfrontiersin.org It also plays a role in shifting the balance of T helper (Th) cell responses, suppressing Th1-mediated immunity while promoting Th2 and Th17 responses. researchgate.netnih.gov Furthermore, PGE2 can interfere with the early activation of B cells. wjgnet.com

Natural Killer (NK) Cells: PGE2 generally has an inhibitory effect on NK cell function. It can suppress their cytolytic activity by interfering with their responsiveness to IL-12 and IL-15. nih.govnih.gov PGE2 also inhibits the production of IFN-γ by NK cells, thereby diminishing their "helper" function in the induction of Th1 and cytotoxic T lymphocyte (CTL) responses. nih.govnih.gov

T Cells: PGE2 can directly suppress the effector functions of T cells. researchgate.netnih.gov It has been shown to inhibit the proliferation of peripheral regulatory T cells (Tregs) by blocking the IL-2 pathway. binasss.sa.cr However, it can also promote the development of proinflammatory Th17 cells by increasing the production of IL-23. wjgnet.com

Impact on Inflammatory Mediator Production

The immunomodulatory effects of this compound are closely linked to its ability to regulate the production of various inflammatory mediators. PGE2 can suppress the production of acute-inflammatory mediators, leading to its predominance in the later or chronic stages of an immune response. researchgate.netnih.gov

It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by microglia. nih.gov Conversely, it can also induce the production of the anti-inflammatory cytokine IL-10. nih.gov In some contexts, however, PGE2 can contribute to inflammation by increasing the production of IL-23, which in turn promotes the differentiation of pro-inflammatory Th17 cells. emory.edu

The impact of PGE2 on cytokine production is often dependent on the specific cell type and the inflammatory context. For instance, in synovial fibroblasts from rheumatoid arthritis patients, PGE2 can differentially regulate the expression of the pro-inflammatory cytokine IL-6 and the tissue-degrading enzyme matrix metalloproteinase (MMP)-1. aai.org

Effects on Acute and Chronic Inflammatory Responses in Preclinical Models

In preclinical models, this compound has demonstrated both pro- and anti-inflammatory effects, highlighting its complex role in the inflammatory process.

Acute Inflammation: PGE2 is a key mediator in the early stages of acute inflammation, contributing to increased vascular permeability and the activation of mast cells. researchgate.net However, it also plays a role in the resolution of acute inflammation by suppressing the production of pro-inflammatory mediators. researchgate.netnih.gov For example, in a model of corneal injury, an increase in endogenous PGE2 formation was associated with a more severe and chronic inflammatory response that led to neovascularization, rather than the general inflammation seen in an acute, self-resolving injury. nih.gov

Chronic Inflammation: In chronic inflammatory conditions, PGE2 can contribute to the persistence of inflammation and tissue damage. researchgate.net For instance, in models of inflammatory bowel disease, the pro-inflammatory effect of PGE2 is mediated through the IL-23/IL-17 axis. nih.gov Conversely, PGE2 can also have suppressive effects in chronic inflammation by promoting the accumulation of regulatory T cells and myeloid-derived suppressor cells, which can dampen the immune response. researchgate.netnih.gov

Role in Autoimmune Disease Models (mechanistic insights)

The role of this compound in autoimmune diseases is multifaceted, with evidence suggesting both pathogenic and protective functions.

In some autoimmune models, PGE2 appears to contribute to disease progression. For example, it can promote the differentiation and proliferation of Th17 cells, which are key players in the pathogenesis of diseases like rheumatoid arthritis and multiple sclerosis. researchgate.netresearchgate.net

However, there is also evidence for a protective role. PGE2 can suppress Th1 responses and promote the resolution of inflammation, which could help to restore tissue homeostasis and prevent further damage in autoimmune disorders. researchgate.net In a model of type 1 diabetes, manipulation of PGE2 signaling resulted in the maintenance of beta-cell mass and enhanced antioxidant pathways, suggesting a potential therapeutic benefit. nih.gov

The complex role of PGE2 in autoimmunity is further illustrated by its effects on T cells from non-obese diabetic (NOD) mice, a model for type 1 diabetes. In these mice, PGE2 was found to regulate the secretion of IFN-γ by CD8+ T cells through both EP2 and EP4 receptors, indicating a nuanced control over T cell function. nih.gov

Tissue Repair and Regeneration Studies

The synthetic prostaglandin E2 analogue, 16,16-dimethyl-PGE2-methyl ester (di-M-PGE2), has been investigated for its effects on the intricate process of wound healing. In a study involving rats with dorsal midline skin incisions, daily intraperitoneal injections of di-M-PGE2 were administered for seven days. Histological analysis at day seven revealed a notable increase in fibrosis and a decrease in the number of macrophages in the wounds of the treated group compared to the control group that received normal saline. nih.gov While there was also an observed increase in tensile strength and hydroxyproline (B1673980) content, these changes did not reach statistical significance. nih.gov By day 14, the differences between the treated and control groups were not statistically significant. nih.gov These findings suggest that the beneficial impact of di-M-PGE2 in wound healing may be more pronounced during the initial inflammatory stages rather than the later remodeling phases. nih.gov

Prostaglandin E2 (PGE2) is known to be a crucial regulator in tissue repair. nih.gov It can influence processes like the migration and contraction of dermal fibroblasts, which is vital for preventing fibrotic processes during wound healing. nih.gov In instances of excessive scarring, PGE2 levels are often reduced. nih.gov Strategies to enhance local PGE2 levels, such as through the use of more stable analogues like 16,16-dimethyl PGE2, are being explored to improve healing outcomes. nih.govresearchgate.net

16,16-dimethyl PGE2 has demonstrated significant effects on the proliferation and differentiation of various cell types, particularly hematopoietic stem cells (HSCs). It has been shown to increase the number of hematopoietic stem and progenitor cells in both zebrafish and mouse models. stemcell.com This compound helps maintain the self-renewal properties of HSCs while preventing their differentiation during in-vitro expansion. caymanchem.com In murine embryonic stem cell differentiation assays, PGE2 was found to amplify multipotent progenitors. stemcell.com Furthermore, ex vivo exposure to a stable form of PGE2 enhanced the formation of spleen colonies and increased the frequency of long-term repopulating HSCs in mice. stemcell.com

The mechanism of action often involves the activation of most EP receptor subtypes. caymanchem.com PGE2 signaling is important for both myoblast proliferation and differentiation, which are critical steps in muscle development and regeneration. tandfonline.com In the context of Friend erythroleukemia cells (FLCs), the addition of 16,16-dimethyl-PGE2-methyl ester (di-M-PGE2) to the culture medium in the presence of dimethyl sulfoxide (B87167) (DMSO) resulted in a significant inhibition of cell growth and a potent stimulation of hemoglobin production, indicating an influence on differentiation. nih.gov This effect was dependent on the state of cell growth at the time of administration. nih.gov

Table 1: Effects of this compound on Cell Proliferation and Differentiation

| Cell Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Hematopoietic Stem and Progenitor Cells | Zebrafish, Mouse | Increased cell numbers, maintained self-renewal, prevented differentiation in culture. | stemcell.comcaymanchem.com |

| Murine Embryonic Stem Cells | In vitro assay | Amplification of multipotent progenitors. | stemcell.com |

| Friend Erythroleukemia Cells | In vitro culture | In combination with DMSO, inhibited cell growth and stimulated hemoglobin production. | nih.gov |

| Myoblasts | In vitro culture | Important for both proliferation and differentiation. | tandfonline.com |

Prostaglandin E2 (PGE2) is recognized as essential for effective skeletal muscle stem-cell function, contributing to regeneration and strength. rndsystems.comtocris.com Muscle-derived stem cells, also known as satellite cells, are critical for muscle regeneration following injury. nih.gov PGE2 can directly target these muscle-derived stem cells via the EP4 receptor, leading to their expansion, which in turn augments muscle regeneration. nih.gov

The COX-2/PGE2 signaling pathway is also implicated in stimulating the differentiation of transplanted muscle-derived stem cells into chondrocytes, osteoblasts, and osteocytes. nih.gov Studies have shown that products of the COX pathway, including PGE2, are involved in stimulating various stages of skeletal muscle regeneration. biorxiv.org PGE2 is known to be necessary for the increased proliferation of myoblasts and accelerates their differentiation and fusion. tandfonline.com

Investigation in Other Biological Systems

The synthetic analogue 16,16-dimethyl PGE2-methyl-ester (di-M-PGE2) has been shown to be a potent inhibitor of pancreatic exocrine secretion in rats with chronic pancreatic fistulas. nih.gov Intravenous administration of di-M-PGE2 markedly inhibited pancreatic exocrine secretion, both under basal conditions and after stimulation with secretin and cholecystokinin (B1591339) (OP-CCK). nih.gov This inhibitory effect, characterized by a decrease in secretory volumes and bicarbonate and protein outputs, was observed within 10 minutes of administration and persisted for the following 40 minutes. nih.gov The analogue was found to antagonize the stimulatory effects of both secretin and OP-CCK. nih.gov In canine models with pancreatic autografts, 16,16-dimethyl PGE2 was also evaluated for its effect on exocrine secretion. nih.gov

Table 2: Effect of di-M-PGE2 on Pancreatic Secretion in Rats

| Parameter | Inhibition (10 microgram/kg) | Inhibition (100 microgram/kg) |

|---|---|---|

| Volume of Pancreatic Secretion | 47.7% | 48.3% |

| Bicarbonate Output | 41.1% | 41.7% |

| Protein Output | 70.5% | 64.5% |

Data derived from a study on rats with chronic pancreatic fistulas. nih.gov

The synthetic analogue 16,16-dimethyl-PGE2-methyl ester (di-M-PGE2) has been studied for its effects on the in vivo replication of Friend erythroleukemia cells (FLCs). nih.gov Systemic administration of di-M-PGE2 significantly inhibited tumor growth and increased the median survival in mice injected with undifferentiated FLCs. nih.govresearchgate.net These effects were even more pronounced in mice that received differentiated FLCs (treated with DMSO), where the appearance of the tumor was also significantly delayed. nih.govresearchgate.net This suggests that the analogue acts directly on tumor-cell replication. nih.govresearchgate.net In vitro, while pretreatment with di-M-PGE2 did not alter the rates of tumor appearance or growth, it did increase the median survival of the mice. nih.govresearchgate.net

In the context of childhood neuroblastoma, Prostaglandin E2 (PGE2) is considered an important mediator in tumor-promoting inflammation. plos.orgplos.orgnih.gov High expression of cyclooxygenase-2 (COX-2), an enzyme involved in PGE2 synthesis, is detected in this type of tumor. plos.orgplos.orgnih.gov Studies have shown that neuroblastoma cells express all four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4). plos.orgplos.orgnih.govresearchgate.net The addition of 16,16-dimethyl PGE2 (dmPGE2) increased the viability of neuroblastoma cells in a time- and dose-dependent manner. plos.orgplos.orgnih.gov Furthermore, when the growth of neuroblastoma cells was diminished by a COX-2 inhibitor, the addition of dmPGE2 reversed this effect, demonstrating that PGE2 acts as a survival factor for these tumor cells. plos.orgplos.orgnih.gov

Bronchodilator Activity (for related analogs in preclinical models)

While research focusing specifically on the bronchodilator properties of this compound is limited, studies on structurally similar prostaglandin E2 analogs have demonstrated notable activity in preclinical models. One such analog, 16(S)-methyl-20-methoxy-PGE2, has been synthesized and evaluated for its effects on the respiratory system. nih.gov In experimental settings, this analog has shown potential as an orally active bronchodilator. nih.gov The structural modifications, including the methyl group at the 16-position, are designed to increase metabolic stability, potentially offering a more prolonged duration of action compared to the parent compound, PGE2. The investigation of such analogs provides insight into the structure-activity relationships of prostaglandins in mediating airway smooth muscle relaxation. nih.gov

Radioprotective Effects on Hematopoiesis in Experimental Models

The synthetic prostaglandin E2 analog, 16,16-dimethyl PGE2, has been extensively studied for its significant radioprotective effects on the hematopoietic system in preclinical mouse models. nih.govbioone.org Exposure to high doses of ionizing radiation causes severe damage to hematopoietic stem and progenitor cells (HSPCs), leading to hematopoietic acute radiation syndrome (H-ARS), which is characterized by bone marrow failure, pancytopenia, and increased risk of infection and hemorrhage. bioone.org

Research demonstrates that administration of 16,16-dimethyl PGE2 prior to lethal total-body irradiation (TBI) provides substantial protection to the hematopoietic system. nih.govbioone.org The protective mechanisms are multifaceted, involving the reduction of radiation-induced reactive oxygen species (ROS), preservation of mitochondrial function, and modulation of critical cellular pathways. nih.govbioone.org The analog has been shown to block the premature entry of hematopoietic stem cells (HSCs) into the cell cycle and to epigenetically regulate key genes involved in apoptosis, DNA repair, and senescence. bioone.orgresearchgate.net

In murine models of H-ARS, a single administration of 16,16-dimethyl PGE2 before lethal irradiation significantly enhances survival. nih.gov This protective effect is linked to the preservation of bone marrow cellularity and the protection of HSPCs. nih.govresearchgate.net Consequently, treated mice exhibit an accelerated recovery of peripheral blood cell counts, including white blood cells (WBC), red blood cells (RBC), and platelets (PLT), compared to vehicle-treated controls. nih.govbioone.org Studies have shown that at 6 months post-TBI, WBC counts in mice pre-treated with the analog were equivalent to those in non-irradiated mice, whereas the vehicle-treated group had significantly lower counts. nih.gov The radioprotective effects are mediated through the co-stimulation of the EP3 and EP4 prostaglandin receptors. bioone.orgnih.gov

The table below summarizes the key preclinical findings on the radioprotective effects of 16,16-dimethyl PGE2 on hematopoiesis.

| Parameter | Effect of 16,16-dimethyl PGE2 Pre-Irradiation | Key Findings | References |

| Survival | Increases survival rates in mice following lethal total-body irradiation. | A single dose prior to lethal TBI resulted in 90-100% survival at day 30. | nih.gov |

| Hematopoietic Stem and Progenitor Cells (HSPCs) | Protects HSPCs from radiation-induced damage, apoptosis, and senescence. | Prevents premature cell cycle entry and attenuates upregulation of the proapoptotic Fas receptor. | bioone.orgresearchgate.net |

| Bone Marrow (BM) Cellularity | Maintains BM cellularity at levels comparable to non-irradiated controls. | At 6 months post-TBI, BM cellularity was significantly higher in treated mice than in vehicle controls. | nih.gov |

| White Blood Cells (WBC) | Accelerates recovery and maintains normal levels post-irradiation. | At 6 and 12 months post-TBI, WBC counts in treated male mice were equivalent to non-irradiated controls. | nih.govbioone.org |

| Red Blood Cells (RBC) & Platelets (PLT) | Attenuates the loss of RBCs and platelets. | Treatment accelerates the recovery of RBC and PLT counts. | nih.govbioone.org |

| Mechanism of Action | Reduces oxidative stress, preserves mitochondrial function, and modulates apoptotic pathways. | Effects are mediated via co-stimulation of EP3 and EP4 receptors. | nih.govbioone.orgnih.gov |

Methodological Approaches in 16 Methyl Pge2 Research

In Vitro Experimental Models

In vitro models are fundamental for dissecting the direct cellular and molecular effects of 16-Methyl PGE2, providing a controlled environment to study specific biological processes without the complexities of a whole organism.

Cell Culture Systems for Mechanistic Studies

Cell culture systems, utilizing both primary cells and established cell lines, are instrumental in understanding the mechanistic pathways influenced by this compound. These models allow for detailed investigations into cellular signaling and responses.

For instance, studies have used monolayer cultures of rat gastric mucosal cells to demonstrate the cytoprotective effects of 16,16-dimethyl PGE2 against aspirin-induced damage. bmj.com These experiments revealed that the protective action is not mediated by an increase in cyclic AMP (cAMP) and does not involve interference with aspirin (B1665792) absorption by the cells. bmj.com In the context of cancer research, neuroblastoma cell lines have been employed to show that 16,16-dimethyl PGE2 can increase cell viability, an effect that is reversible with a COX-2 inhibitor. plos.org This highlights the role of the PGE2 signaling axis in tumor cell survival. plos.org

Furthermore, research on hematopoietic stem cells (HSCs) has utilized cell cultures to show that 16,16-dimethyl PGE2 can help preserve the self-renewal properties of these cells while preventing their differentiation during expansion. caymanchem.com This is crucial for potential applications in regenerative medicine. In melanoma research, both murine and human melanoma cell lines have been used to investigate how PGE2 exposure can override the tumor-suppressing effects of the CAV1/E-cadherin complex, thereby promoting migration and invasion. mdpi.com

The following table summarizes key findings from cell culture-based studies on this compound:

Table 1: Research Findings from Cell Culture Models| Cell Type/Line | Model System | Key Findings with this compound |

|---|---|---|

| Rat Gastric Mucosal Cells | Monolayer Culture | Demonstrated cytoprotective effect against aspirin-induced damage. bmj.com |

| Neuroblastoma Cell Lines | Serum-starved culture | Increased cell viability, suggesting a role in tumor cell survival. plos.org |

| Hematopoietic Stem Cells (HSCs) | Expansion Culture | Preserved self-renewal properties and prevented differentiation. caymanchem.com |

| Murine and Human Melanoma Cells | Co-expression models | Overrode tumor suppressor effects to enhance migration and invasion. mdpi.com |

Isolated Tissue and Organ Bath Preparations

Isolated tissue and organ bath preparations offer a bridge between cell culture and whole-animal studies, allowing for the examination of tissue-level responses to this compound in a controlled setting. A prominent example is the use of isolated duodenal mucosa in Ussing chambers.

This technique has been employed to study the effects of 16,16-dimethyl PGE2 on duodenal bicarbonate secretion. Research has shown that serosal application of the compound increases both duodenal bicarbonate secretion and the short-circuit current in isolated mouse duodenal mucosa. researchgate.net These studies help to elucidate the direct effects of the compound on intestinal transport and secretion processes. researchgate.net

In Vivo Preclinical Animal Models

In vivo preclinical animal models are indispensable for evaluating the systemic effects, efficacy, and physiological responses to this compound in a living organism. These models are crucial for understanding the compound's role in various diseases and developmental processes.

Rodent Models (e.g., mouse, rat) for Disease and Physiological Studies

Rodent models, particularly mice and rats, are widely used to investigate the therapeutic potential and physiological impact of this compound in various contexts.

In rats, studies have shown that 16,16-dimethyl PGE2 can induce a dose-dependent, reversible contraction of intestinal villi and crypts. nih.gov However, this contraction did not significantly affect the rate of mucosal restitution after injury, suggesting that villus contraction is not the primary mechanism of its protective action. nih.gov Other research in rats has indicated that while 16,16-dimethyl PGE2 has a weak trophic effect on the duodenum, it does not stimulate gastric mucosal growth or interfere with the trophic effects of gastrin. nih.gov

Mouse models have been instrumental in studying the role of this compound in hematopoietic recovery and intestinal protection. For example, 16,16-dimethyl PGE2 has been shown to increase the survival of intestinal stem cells when administered before radiation, highlighting its radioprotective potential. nih.gov Furthermore, it has been demonstrated that 16,16-dimethyl PGE2 protects against indomethacin-induced small intestinal lesions by inhibiting intestinal hypermotility and increasing mucus secretion. nih.gov In studies of colitis, 16,16-dimethyl PGE2 rescued the severe colitis phenotype in Tpl2-deficient mice, restoring epithelial proliferation. medchemexpress.com

The table below details significant findings from rodent models:

Table 2: Key Findings from Rodent Models| Animal Model | Study Focus | Key Findings with this compound |

|---|---|---|

| Rat | Intestinal Restitution | Induced villus contraction but did not accelerate mucosal restitution after injury. nih.gov |

| Rat | Gastric and Duodenal Growth | Showed weak trophic effect in the duodenum but not the stomach. nih.gov |

| Mouse | Radiation Protection | Increased survival of intestinal stem cells when given before irradiation. nih.gov |

| Mouse | Intestinal Lesions | Protected against indomethacin-induced lesions via EP3 and EP4 receptors. nih.gov |

| Mouse | Colitis | Rescued severe colitis phenotype and restored epithelial proliferation in Tpl2-KO mice. medchemexpress.com |

Zebrafish Models for Developmental Biology Research

Zebrafish (Danio rerio) have emerged as a powerful model organism for studying developmental biology and the effects of compounds like this compound on embryonic development. The optical transparency of zebrafish embryos allows for direct visualization of developmental processes.

Research has shown that a long-acting derivative of PGE2, 16,16-dimethyl-PGE2, increases the number of hematopoietic stem cells (HSCs) in the aorta-gonad-mesonephros (AGM) region of zebrafish embryos. nih.gov This effect is linked to the enhancement of Wnt signaling activity within the HSC population. stemcell.comtocris.com These findings underscore the conserved role of PGE2 signaling in regulating the development and homeostasis of HSCs across vertebrate species. nih.govrndsystems.com Furthermore, studies have demonstrated that PGE2 is crucial for embryonic vascular development and maturation in zebrafish. nih.gov

Genetically Modified Animal Models

Genetically modified animal models, such as knockout mice, are critical for dissecting the specific receptors and signaling pathways through which this compound exerts its effects.

Studies using EP receptor knockout mice have been pivotal in identifying the specific prostaglandin (B15479496) E receptors involved in the actions of this compound. For example, the protective effect of 16,16-dimethyl PGE2 against indomethacin-induced intestinal lesions was absent in mice lacking the EP3 receptor, but present in wild-type and EP1 receptor knockout mice, indicating that the EP3 receptor is essential for this protective action. nih.gov Further research has implicated both EP3 and EP4 receptors in the intestinal cytoprotective action of PGE2. nih.gov

In the context of inflammation and cancer, Tpl2-knockout (Tpl2-KO) mice have been used to demonstrate the role of the Tpl2 kinase in the COX-2/PGE2 axis. nih.gov Research has shown that 16,16-dimethyl PGE2 can rescue the exacerbated colitis phenotype observed in Tpl2-deficient mice, highlighting the interplay between these signaling pathways. medchemexpress.com Additionally, studies with EP2 receptor knockout mice have shown that these mice have an impaired hypercalcemic response to PGE2. guidetopharmacology.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 16-Methyl Prostaglandin E2 (this compound) |

| Prostaglandin E2 (PGE2) |

| 16,16-dimethyl PGE2 |

| Aspirin |

| Cyclic AMP (cAMP) |

| COX-2 |

| CAV1 |

| E-cadherin |

| DNMT3B |

| Indomethacin |

| Gastrin |

| Wnt |

| EP1 receptor |

| EP3 receptor |

| EP4 receptor |

| Tpl2 |

Biochemical and Molecular Assays

Biochemical and molecular assays are fundamental to understanding the mechanisms through which this compound exerts its effects at the cellular and subcellular levels.

Receptor binding assays are crucial for determining the affinity and specificity of this compound for its target receptors, primarily the E-prostanoid (EP) receptors. These assays typically involve the use of radiolabeled ligands to compete with the compound of interest for binding to the receptor.

16,16-dimethyl PGE2, a derivative of PGE2, is known to act as an agonist on most EP receptor subtypes. caymanchem.com The dissociation constant (Kd), a measure of binding affinity, for the activation of isolated EP2 receptors by 16,16-dimethyl PGE2 is approximately 1 nM. caymanchem.comstemcell.com Similarly, the affinity for the human EP4 receptor has been characterized, with PGE2 itself showing a high affinity with a Kd value of 0.72 ± 0.12 nM. nih.gov Competitive binding assays using radiolabeled PGE2 are commonly employed to determine the binding parameters of analogues like this compound. nih.gov

For instance, in studies using clonal human embryonic kidney (HEK) 293 cell lines expressing recombinant human EP1 receptors, radioligand competitive binding assays are utilized to determine the affinity (Ki) of various prostanoids. researchgate.net These experiments have demonstrated a strong correlation between the binding affinity and the functional potency of these compounds. researchgate.net

Upon binding to its receptors, this compound triggers a cascade of intracellular signaling events. Detecting the changes in key second messengers and protein phosphorylation is essential to delineating these pathways.

Cyclic AMP (cAMP) Assays: The EP2 and EP4 receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. plos.orgplos.org Conversely, the EP3 receptor often couples to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP. plos.orgplos.org Time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP assays are used to measure these changes in cAMP concentration in response to EP receptor agonists. emory.edu For example, PGE2 has been shown to increase cAMP production in various cell types, including neuroblastoma cells and bovine endometrial stromal cells. plos.orgfrontiersin.org

Calcium (Ca2+) Mobilization Assays: The EP1 receptor is coupled to Gq proteins, which activate phospholipase C, resulting in an increase in intracellular calcium concentration. plos.orgplos.org Aequorin-based calcium functional assays are employed to measure the potency (EC50) and efficacy of compounds like this compound in stimulating calcium release. researchgate.net Studies have shown that PGE2 can induce an increase in intracellular calcium in neuroblastoma cells. plos.org

Phosphorylation Assays: Downstream of cAMP and Ca2+ signaling are various protein kinases that phosphorylate target proteins, altering their activity. Western blotting with phospho-specific antibodies is a common technique to detect these phosphorylation events. For example, PGE2 has been shown to induce the phosphorylation of: